molecular formula C21H21N3O B2856239 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide CAS No. 1286696-81-8

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide

Cat. No. B2856239
CAS RN: 1286696-81-8
M. Wt: 331.419
InChI Key: UMNNOBXUYJXSLI-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide, also known as DFP-001, is a novel small molecule that has gained attention in the scientific community due to its potential applications in cancer research. This compound is synthesized through a complex chemical process that involves multiple steps and has been shown to have promising results in preclinical studies.

Scientific Research Applications

Synthesis and Coordination Chemistry

Complexes of palladium(II) chloride with pyrazolylpropanamide derivatives, including 3-(3,5-dimethylpyrazol-1-yl)-propanamide, have been synthesized, showing different structural formations like supramolecular hydrogen-bonded chains and cyclic dimers. These compounds demonstrate the versatility of pyrazolylpropanamides in forming structurally diverse complexes with transition metals, which could be valuable in catalysis and materials science (Tyler Palombo et al., 2019).

Synthetic Strategies and Biological Evaluation

Research has also focused on the development of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were synthesized through multi-component cyclo-condensation reactions and evaluated for their antibacterial and anti-inflammatory activities. Such studies contribute to the discovery of new therapeutic agents with potential applications in treating infections and inflammation (B. V. Kendre et al., 2015).

Anticancer Activity

A study on the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole explored their potential as anticancer agents. The research highlights the importance of 3,5-dimethylpyrazole derivatives in developing novel chemotherapeutic options (N. Metwally et al., 2016).

Supramolecular Chemistry

Investigations into the supramolecular complexes of first-row transition metals with pyrazolylpropanamide ligands reveal different coordination modes. Such studies are crucial for understanding the molecular architecture and properties of these complexes, which have implications for molecular electronics, sensing, and catalysis (Phil Liebing et al., 2019).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-13-18(14(2)24-23-13)9-10-21(25)22-17-7-8-20-16(12-17)11-15-5-3-4-6-19(15)20/h3-8,12H,9-11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNNOBXUYJXSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide

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